N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-8-6-23-14-16-5-9(12(21)19(8)14)11(20)18-13-17-10(7-22-13)15(2,3)4/h5-7H,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFUPLUVIDNGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC(=CS3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation in isopropyl alcohol at 20°C . The reaction yields ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
the principles of green chemistry, such as multicomponent reactions and microwave-assisted synthesis, are often employed to enhance yield, reduce reaction times, and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, sulfoxides, sulfones, and thiazolidines .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. The specific applications of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide include:
- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Activity : Similar thiazole derivatives have been studied for their potential to inhibit cancer cell growth.
- Anti-inflammatory Effects : Some derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics of this compound through interaction studies with various biological targets. For instance:
- Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis.
- Antimicrobial Efficacy : Research indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
Substituent Impact: The tert-butyl group in the target compound increases lipophilicity (XLogP3: 2.7 vs.
Heterocyclic Diversity : Pyridazine-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which may enhance target affinity but complicate synthetic routes.
Biological Relevance : Indole-substituted derivatives (e.g., ) demonstrate stronger interactions with biological macromolecules due to π-stacking and hydrogen-bonding capabilities.
Pharmacological and Biochemical Comparisons
| Compound | Reported Activity | Mechanistic Insights | Reference |
|---|---|---|---|
| Target Compound | Not explicitly reported | Predicted kinase inhibition based on thiazolo-pyrimidine scaffold | |
| N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Antimicrobial | Thiophene and sulfonyl groups enhance electron-deficient interactions | |
| 5-Oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Anticancer (in vitro) | Pyrazole moiety modulates apoptosis pathways |
Notable Trends:
- Thiazolo[3,2-a]pyrimidine derivatives with electron-withdrawing groups (e.g., sulfonyl ) exhibit stronger antimicrobial activity.
- Bulky substituents (e.g., tert-butyl) may reduce off-target effects by limiting binding to smaller active sites .
Biological Activity
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities . This compound features a thiazole and pyrimidine fused ring system, which contributes to its diverse pharmacological properties including anticancer , anti-inflammatory , and antimicrobial effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 362.5 g/mol. Its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the activity of certain mitotic kinesins, such as HSET (KIFC1), which are crucial for the proper segregation of chromosomes during cell division. In vitro assays demonstrated that treatment with this compound led to an increase in multipolar mitoses in centrosome-amplified cancer cells, suggesting a mechanism by which it induces cell death in cancerous cells .
Table 1: Anticancer Activity Data
| Compound | Cell Line | Concentration (μM) | Effect on Mitosis (%) |
|---|---|---|---|
| N-(Z) | DLD1 (4N) | 15 | 10 |
| N-(Z) | DLD1 (4NCA) | 15 | 21 |
Anti-inflammatory Effects
The compound also exhibits significant anti-inflammatory activity. In experimental models, it has been shown to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation . This suggests its potential utility in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit bacterial growth by disrupting cellular processes .
Case Study 1: Inhibition of HSET in Cancer Cells
In a recent investigation, researchers explored the effects of this compound on human colon cancer cell lines. The study revealed that at a concentration of 15 μM, the compound significantly increased the percentage of multipolar mitoses in centrosome-amplified cells while showing minimal effects on diploid cells. This specificity suggests a targeted mechanism that could be leveraged for therapeutic applications .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound. It was found to effectively reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that N-(Z) could modulate inflammatory responses by inhibiting NF-kB signaling pathways .
Q & A
Q. Basic
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves spatial configuration and hydrogen bonding .
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and Z/E isomerism .
- IR : Validates carbonyl (C=O) and amide (N-H) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
How can regioselectivity challenges be addressed during synthesis?
Advanced
Regioselectivity in thiazolo-pyrimidine formation is influenced by:
- Reaction Temperature : Lower temps (0–25°C) favor kinetic control, reducing side products .
- Catalysts : Lewis acids (e.g., ZnCl) direct electrophilic substitution at the 6-position of the pyrimidine ring .
- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) on intermediates enhances regioselectivity .
- Monitoring : Use TLC or HPLC to track reaction progress and optimize conditions .
What methodologies resolve crystal structures of this compound?
Q. Advanced
- Single-Crystal Growth : Slow evaporation of DMF/ethanol solutions yields diffraction-quality crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. SHELX programs process
- Validation : Check R-factor (< 0.06) and data-to-parameter ratio (> 15:1) to ensure reliability .
How should contradictory bioactivity data be resolved?
Advanced
Contradictions in reported activities (e.g., antimicrobial vs. anticancer) require:
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO < 0.1%) .
- Orthogonal Validation : Combine in vitro enzyme inhibition (e.g., COX-2 assays) with in vivo murine models to confirm mechanisms .
- Structural-Activity Relationship (SAR) : Compare analogs (Table 1) to identify critical substituents influencing activity .
Q. Table 1: Structural Analogs and Reported Activities
| Compound Class | Core Features | Biological Activity | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidine | 5-oxo, 3-methyl substituent | Anticancer (IC = 8 µM) | |
| Phenyl-oxadiazole derivatives | Oxadiazole-thiazole linkage | Antimicrobial (MIC = 16 µg/mL) | |
| Thieno-pyrimidine hybrids | Thiophene fused pyrimidine | Anti-inflammatory (COX-2 inhibition) |
What experimental approaches study interactions with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (K) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) to predict binding modes .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks compound localization via confocal microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
